Remifentanil Acid

描述

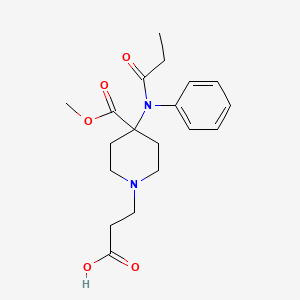

Structure

3D Structure

属性

IUPAC Name |

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24/h4-8H,3,9-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJKFSFFMHOISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157827 | |

| Record name | GI 90291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132875-68-4 | |

| Record name | Remifentanil acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132875684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GI 90291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxycarbonyl-4-((1-oxopropyl)phenylamino)-1-piperidine) propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1EZX4S2E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Formation Mechanisms of Remifentanil Acid

Chemical Synthesis Pathways

The synthesis of remifentanil acid is intrinsically linked to the synthesis of its parent compound, remifentanil hydrochloride. It often features as a key intermediate or is a product of synthetic strategies aimed at producing remifentanil.

Multi-step Synthetic Approaches to the Carboxylic Acid Moiety

The carboxylic acid moiety of this compound is a critical structural feature. Several synthetic routes to remifentanil and its precursors inherently involve the formation or manipulation of related functional groups. For instance, some syntheses of remifentanil hydrochloride start from 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxamide. google.comgoogle.com This starting material can be hydrolyzed to form a carboxylic acid or carboxylate group while simultaneously deprotecting the piperidine (B6355638) nitrogen. google.comgoogle.com Subsequent esterification with methanol (B129727), alkylation of the piperidine amine with methyl acrylate (B77674), and acylation of the secondary nitrogen with propionyl chloride ultimately yield remifentanil. google.comgoogle.com

Another approach involves the hydrolysis of a nitrile group. A four-step synthesis of remifentanil hydrochloride has been described starting from 4-piperidone, which is alkylated with methyl acrylate, followed by a Strecker synthesis to introduce the aniline (B41778) and a nitrile group. google.comgoogle.com Acylation of the aniline nitrogen with propionyl chloride generates a precursor to remifentanil. google.comgoogle.com The final step involves the conversion of the nitrile group into a methyl ester. google.comgoogle.com However, the hydrolysis of the nitrile can result in low yields due to the partial saponification of the ester group under the reaction conditions, leading to the formation of side products, including this compound. google.comgoogle.com

Role as an Intermediate in Remifentanil Hydrochloride Synthesis

This compound (GR90291) is a key intermediate in certain synthetic pathways to remifentanil hydrochloride. ontosight.ai Its formation and subsequent conversion are crucial steps in these manufacturing processes. For example, one synthetic strategy for remifentanil involves preparing 4-[(1-oxopropyl) phenylamine]-1-benzylpiperidine-4-carboxylic acid methyl ester in a five-step process starting from N-benzylpiperidinone. ulb.ac.be After N-debenzylation, the resulting piperidine derivative is reacted with methyl acrylate to produce remifentanil. ulb.ac.be

| Intermediate | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| 1-(carbethoxy)-4-(phenylamino)-4-piperidine carboxamide | Not specified | Hydrolysis, Esterification, Alkylation, Acylation | google.com, google.com |

| 4-piperidone | Not specified | Alkylation, Strecker synthesis, Acylation, Nitrile to ester conversion | google.com, google.com |

| N-benzylpiperidinone | Not specified | Multi-step synthesis to 4-[(1-oxopropyl) phenylamine]-1-benzylpiperidine-4-carboxylic acid methyl ester, N-debenzylation, Reaction with methyl acrylate | ulb.ac.be |

Evaluation of Novel Synthetic Methodologies

The quest for more efficient and high-yield synthetic routes has led to the exploration of novel chemical reactions for the synthesis of remifentanil and its analogs.

The Ugi four-component reaction (U-4CR) has emerged as a powerful tool for the rapid synthesis of complex molecules, including analogs of fentanyl and carfentanil. mdpi.comnih.govnih.govacs.org This one-pot reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. mdpi.comnih.gov While direct synthesis of this compound via an Ugi reaction is not explicitly detailed in the provided results, the application of this methodology to synthesize carfentanil amide analogs demonstrates its potential for creating structurally similar compounds. nih.govnih.govacs.org For instance, a library of carfentanil amide analogs was created using N-alkylpiperidones, aniline, propionic acid, and various aliphatic isocyanides. nih.govnih.gov This approach has been used to synthesize precursors for carfentanil and remifentanil. mdpi.com

The aza-Michael addition reaction is a key step in several synthetic routes to remifentanil, where it is used to introduce the methyl propanoate chain at the nitrogen of the piperidine ring. google.comgoogle.comscielo.br A continuous flow methodology has been developed for the aza-Michael addition of methyl acrylate to norcarfentanil hydrochloride, a precursor to remifentanil. scielo.br This method offers a more efficient and scalable process for this crucial N-alkylation step. scielo.brscielo.br The reaction can be accelerated using microwave irradiation in a biphasic solvent system. scielo.br

Biotransformation Pathways Leading to this compound

In the body, remifentanil is rapidly metabolized to this compound. wikipedia.orgmalque.pubradiusohio.com This biotransformation is a defining characteristic of remifentanil's pharmacokinetic profile.

The primary metabolic pathway for remifentanil is hydrolysis of its ester linkage by non-specific esterases found in the blood and tissues. tga.gov.auoup.comnih.govnih.gov This process is not dependent on liver or kidney function, which distinguishes remifentanil from other opioids. radiusohio.comnih.gov The hydrolysis of the propanoic acid-methyl ester linkage results in the formation of this compound (GR90291), a metabolite that is 300 to 4,600 times less potent than the parent compound. nih.govdrugbank.com Approximately 95% of remifentanil is recovered in the urine as this carboxylic acid metabolite. tga.gov.aumedsafe.govt.nz The half-life of this compound in healthy adults is approximately 2 hours. tga.gov.aumedsafe.govt.nz A minor metabolic pathway also exists, leading to the formation of another metabolite, GR94219. researchgate.net

| Metabolite | Metabolic Pathway | Enzymes Involved | Relative Potency | Reference |

|---|---|---|---|---|

| This compound (GR90291) | Hydrolysis of ester linkage | Non-specific blood and tissue esterases | 1/4600th of remifentanil | wikipedia.org, tga.gov.au, nih.gov, oup.com, drugbank.com |

| GR94219 | Minor pathway | Not specified | Not specified | researchgate.net |

Enzymatic Hydrolysis Mechanisms

The principal route for the formation of this compound is through enzymatic hydrolysis, a process primarily mediated by non-specific esterases present in the blood and various tissues. wikipedia.orgtga.gov.aunih.gov This metabolic pathway is notably efficient, contributing to remifentanil's ultra-short duration of action. oup.comnih.gov

Role of Non-specific Esterases in Plasma and Tissues

Remifentanil possesses an ester linkage that is highly susceptible to hydrolysis by non-specific esterases found throughout the body, including in plasma and tissues. wikipedia.orgnih.gov These enzymes rapidly break down remifentanil into this compound. tga.gov.auusm.my This metabolic process is widespread and not reliant on a single organ, with significant hydrolysis likely occurring in skeletal muscle. cas.cz The clearance of remifentanil is extensive, with total clearance estimated to be 30-50% of the cardiac output. cas.cz This rapid metabolism by ubiquitous esterases ensures that the drug does not accumulate in the body, even after prolonged infusions. wikipedia.org The resulting metabolite, this compound, has a potency that is approximately 1/4600th that of the parent compound, rendering it clinically inactive at typical concentrations. wikipedia.orgtga.gov.au

Contribution of Erythrocytic Esterases

Erythrocytes, or red blood cells, play a significant role in the metabolism of remifentanil. Studies have indicated that non-specific esterases located within erythrocytes are responsible for a substantial portion of remifentanil's hydrolysis. researchgate.netmdpi.com Some reports suggest that as much as 95% of remifentanil metabolism occurs directly in the blood via these erythrocytic esterases. researchgate.netmdpi.com Research comparing remifentanil concentrations after incubation with red blood cells versus plasma found lower concentrations in the presence of red blood cells, supporting the role of erythrocyte esterases in its breakdown. researchgate.net

Differentiation from Cytochrome P450 Metabolism

A key feature that distinguishes remifentanil from many other opioids, such as fentanyl and its derivatives, is its independence from the cytochrome P450 (CYP450) enzyme system for metabolism. frontiersin.orgscielo.org.co While fentanyl and sufentanil are metabolized by CYP3A4 in the liver and small intestine, remifentanil's ester linkage allows for rapid hydrolysis by non-specific esterases. frontiersin.orgnih.gov This means that remifentanil's metabolism is not subject to the genetic variability and drug interactions commonly associated with the CYP450 system. cas.cz This metabolic independence contributes to the predictable and consistent clearance of remifentanil across different patient populations. cas.cz

Specificity and Substrate Affinity of Esterases for Remifentanil Hydrolysis

Non-specific esterases exhibit a high affinity for remifentanil, readily catalyzing its hydrolysis. These enzymes are a highly active group found throughout the body. cas.cz While the term "non-specific" implies a broad substrate range, their efficiency in metabolizing remifentanil is a defining characteristic of the drug's pharmacology. nih.gov The metabolism is not dependent on plasma cholinesterase (pseudocholinesterase), meaning its clearance is unaffected by deficiencies in this enzyme. nih.govusm.my Studies using various esterases, such as those from porcine liver, have demonstrated an accelerated degradation of remifentanil, highlighting the enzymatic role in its rapid breakdown. nih.gov

Non-Enzymatic Degradation Mechanisms

In addition to enzymatic processes, remifentanil can also degrade into this compound through non-enzymatic chemical hydrolysis, a reaction that is significantly influenced by pH.

pH-Dependent Chemical Hydrolysis

The stability of remifentanil is highly dependent on the pH of its environment. journals.co.za The ester linkage in the remifentanil molecule is susceptible to hydrolysis, and this process is accelerated in alkaline conditions. journals.co.zanih.gov Reconstituted remifentanil typically has an acidic pH of around 2.5 to 3.5. journals.co.za In this acidic state, the drug is relatively stable. nih.gov However, as the pH increases towards neutral or alkaline levels (pH 7-7.5), the rate of hydrolysis increases significantly. nih.gov

Studies have shown that when remifentanil is mixed with solutions having a higher pH, such as propofol (B549288) (which can have a pH ranging from 6 to 8.5), its degradation is accelerated. journals.co.zanih.gov For instance, mixing remifentanil with sodium bicarbonate, which has a pH of 8.65, leads to rapid degradation. journals.co.za This pH-dependent instability underscores the importance of considering the chemical environment when preparing and administering remifentanil solutions to prevent unintended degradation and ensure predictable clinical effects. journals.co.zanih.gov

Interactive Data Tables

Table 1: Factors Influencing Remifentanil Metabolism

| Factor | Description | Impact on Remifentanil Metabolism | Key Findings |

| Enzymatic Hydrolysis | Breakdown by non-specific esterases in blood and tissues. | Primary route of metabolism, leading to rapid clearance. | Accounts for the ultra-short duration of action. wikipedia.orgoup.com |

| Erythrocytic Esterases | Esterases located within red blood cells. | Significant contribution to remifentanil hydrolysis. | May account for up to 95% of metabolism in the blood. researchgate.netmdpi.com |

| Cytochrome P450 System | Liver enzymes responsible for metabolizing many drugs. | Not involved in remifentanil metabolism. | Avoids genetic variability and drug interactions associated with CYP450. cas.czfrontiersin.org |

| pH | Acidity or alkalinity of the solution. | Influences the rate of non-enzymatic chemical hydrolysis. | Stability decreases as pH becomes more alkaline. journals.co.zanih.gov |

Table 2: pH and Remifentanil Stability

| Solution | pH | Stability of Remifentanil | Reference |

| Reconstituted Remifentanil (in water or saline) | ~3.0 - 4.0 | High stability | nih.gov |

| Mixture with Propofol | ~6.5 - 7.0 | Significant degradation | nih.gov |

| Mixture with Sodium Bicarbonate | ~8.65 | Rapid and significant degradation | journals.co.za |

Influence of Solution Composition and Environmental Factors on In Vitro Stability

The stability of remifentanil in solution is significantly influenced by its chemical environment, particularly pH, the composition of the reconstitution medium, and temperature. malque.pubresearchgate.netnih.gov Remifentanil's structure includes a labile ester linkage that is susceptible to hydrolysis, leading to the formation of its principal, and largely inactive, degradation product, this compound (also known as GR90291). nih.govoup.comfrontiersin.orggoogle.com This chemical breakdown can occur without enzymatic action and is heavily dependent on the solution's properties. researchgate.net

The pH of the solution is a critical determinant of remifentanil's in vitro stability. researchgate.netjournals.co.za In acidic conditions (pH < 4), remifentanil demonstrates significant stability. researchgate.netnih.govnih.gov Studies have shown that when remifentanil is reconstituted with ultrapure water or saline solutions (0.9% and 20%), the resulting solutions have an acidic pH (averaging 3.74 to 3.95) and retain over 92% of the original remifentanil concentration after 24 hours at room temperature. researchgate.netnih.gov

Conversely, alkaline conditions dramatically accelerate the degradation of remifentanil. researchgate.net When reconstituted with 8.4% sodium bicarbonate, which creates a solution with a pH of approximately 8.65, remifentanil degrades rapidly, with complete loss of the parent compound within 24 hours. researchgate.netnih.govnih.gov Significant degradation is observable after just one hour in such alkaline environments. nih.gov

The composition of the solution, especially when mixing remifentanil with other substances, also plays a crucial role. The admixture of remifentanil with propofol, for instance, leads to a substantial increase in the solution's pH. researchgate.netjournals.co.za When remifentanil reconstituted in 0.9% saline (pH 3.94) is mixed with propofol, the pH of the mixture rises to 6.86. journals.co.zanih.gov This elevated pH accelerates the hydrolysis of remifentanil, resulting in a 50-60% decrease in its concentration over 24 hours, while the propofol concentration remains stable. researchgate.netnih.gov This pH-dependent degradation highlights the chemical incompatibility between the two compounds in a single solution. journals.co.za

Environmental factors such as temperature also affect the rate of remifentanil decomposition. malque.pub Increased temperatures can accelerate the degradation process. malque.pubnih.gov In vitro studies evaluating degradation kinetics have shown that the half-life of remifentanil decreases as temperature increases, a process that is further hastened in the presence of liver esterases. nih.gov Light is another environmental factor known to potentially cause degradation. malque.pub

The following table summarizes the impact of different reconstitution solutions and the resulting pH on the stability of remifentanil over a 24-hour period.

Table 1: Influence of Reconstitution Solution and pH on Remifentanil Stability

| Reconstitution Solution | Average pH | Remifentanil Remaining After 24h | Stability |

|---|---|---|---|

| Ultrapure Water | 3.74 | >92% | Stable |

| 0.9% Saline | 3.94 | >92% | Stable |

| 20% Saline | 3.95 | >92% | Stable |

| 8.4% Sodium Bicarbonate | 8.65 | 0% | Unstable |

Data sourced from Henkel et al. (2020). researchgate.netnih.govnih.gov

Identification of Other Minor Metabolites and Degradation Products

While the primary metabolic pathway for remifentanil involves the hydrolysis of its ester linkage to form this compound (GR90291), other minor metabolites and degradation products have been identified. nih.govfrontiersin.orgresearchgate.net

One such minor product is GR94219 . researchgate.net This compound is a secondary amine that is formed through a process of dealkylation at the piperidine nitrogen of the remifentanil molecule. google.com Its formation represents an alternative degradation pathway to the more common ester hydrolysis.

In the context of liver metabolism, norcarfentanil has also been described as a minor metabolite of remifentanil. researchgate.net However, in vitro studies suggest that the stability of remifentanil is more significantly affected by the pH of the solution than by the presence of specific enzymes found in blood or tissue. researchgate.net This indicates that chemical hydrolysis is the predominant degradation pathway in non-biological and simple biological matrices.

The following table lists the chemical compounds mentioned in this article.

Table 2: Chemical Compounds

| Compound Name | Other Names/Designations |

|---|---|

| Remifentanil | Ultiva, methyl 1-(3-methoxy-3-oxopropyl)-4-(phenyl(propanoyl)amino)piperidine-4-carboxylate |

| This compound | GR90291, GI90291, 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid |

| Minor Metabolite | GR94219, GR94219X |

| Norcarfentanil | - |

| Propofol | - |

| Sodium Bicarbonate | - |

| Saline | Sodium Chloride Solution |

| Glycine | - |

| Naloxone | - |

| Fentanyl | - |

| Alfentanil | - |

| Sufentanil | - |

| Esmolol | - |

| Clevidipine | - |

| Morphine | - |

| Atropine | - |

| Glycopyrrolate | - |

| Thiopentone | - |

| Pancuronium | - |

| Isoflurane | - |

Pharmacological Characterization of Remifentanil Acid

Receptor Binding Profile Analysis

The interaction of remifentanil acid with opioid receptors and other targets has been investigated, primarily in the context of understanding its role as a metabolite. The available literature indicates a substantially diminished affinity and potency compared to the parent compound, remifentanil.

Assessment of Mu-Opioid Receptor Affinity and Potency

This compound exhibits a significantly reduced affinity and potency for the mu-opioid receptor (MOR) when compared to remifentanil. Studies report that this compound is approximately 4,600 times less potent than remifentanil in quantitative EEG analysis of opioid activity tga.gov.au. Further characterization indicates it is essentially inactive or possesses very low potency, with one source stating it is "essentially inactive (1/4600 as potent as remifentanil in dogs)" drugbank.com. Another study notes it is "at least three orders of magnitude less potent than the parent drug due to a low affinity to the mu-opioid receptor" clinmedjournals.org. This low affinity and potency suggest that this compound does not significantly contribute to the pharmacological effects observed with remifentanil administration tga.gov.auwfsahq.orgnih.gov.

Comparative Studies of Receptor Binding with Parent Compound

Comparative studies consistently highlight the stark difference in activity between remifentanil and its carboxylic acid metabolite. While remifentanil is a potent MOR agonist tga.gov.audrugbank.comradiusohio.compainphysicianjournal.com, this compound demonstrates minimal to no significant agonist activity at this receptor tga.gov.auwfsahq.orgdrugbank.comnih.govclinmedjournals.org. The reduction in potency is substantial, with this compound being described as approximately 4,600 times less potent than remifentanil tga.gov.aunih.gov. This significant difference in potency and affinity means that even with potential accumulation, this compound is unlikely to exert clinically relevant opioid effects wfsahq.orgnih.gov.

Investigation of Non-Opioid Receptor Interactions

Information regarding the interaction of this compound with non-opioid receptors is not extensively detailed in the available scientific literature. Studies investigating non-opioid receptor interactions have predominantly focused on the parent compound, remifentanil, and its potential off-target effects biorxiv.orgmdpi.combiorxiv.org.

Intrinsic Biological Activity Assessment

The intrinsic biological activity of this compound has been evaluated, with findings consistently pointing towards a lack of significant pharmacological effect.

Evaluation of Lack of Significant Pharmacological Activity

Multiple sources confirm that this compound possesses minimal to no significant pharmacological activity. It is described as being "almost entirely inactive" wfsahq.org and "essentially inactive" drugbank.com in terms of opioid receptor agonism. This lack of intrinsic activity is attributed to its significantly reduced affinity for the mu-opioid receptor clinmedjournals.org and its substantially lower potency compared to remifentanil tga.gov.aunih.gov. Consequently, even if this compound accumulates in patients with impaired renal function, it is not expected to contribute to clinically relevant opioid-mediated effects wfsahq.orgnih.gov.

Data Tables

Table 1: Comparative Potency of Remifentanil and this compound at the Mu-Opioid Receptor

| Compound | Relative Potency Compared to Remifentanil | Primary Receptor Target | Notes |

| This compound | Essentially inactive / ~1/4600th | Mu-Opioid Receptor | Exhibits low affinity and minimal to no significant opioid activity tga.gov.auwfsahq.orgdrugbank.comnih.govclinmedjournals.org. |

| Remifentanil | Reference (1x) | Mu-Opioid Receptor | Potent and selective MOR agonist, responsible for the pharmacological effects of remifentanil tga.gov.audrugbank.com. |

Theoretical Implications of Structural Modifications on Bioactivity

While remifentanil itself is a potent µ-opioid receptor agonist, the conversion to this compound represents a deactivation step. The carboxylic acid functional group, as a result of ester hydrolysis, is a key structural feature that renders the metabolite pharmacologically inactive as an opioid. Studies on related compounds have indicated that the presence of a carboxylic acid group, particularly when not part of a prodrug strategy designed for specific activation, often leads to reduced affinity for target receptors or altered pharmacokinetic properties that diminish bioactivity. For instance, in some imidazodiazepine studies, carboxylic acid ligands showed weak affinity for opioid receptors mdpi.com. The theoretical implication is that the carboxylic acid moiety of this compound is crucial for its lack of opioid receptor interaction, serving as a mechanism for rapid inactivation and clearance.

Enzyme Interactions Beyond Hydrolysis

Inhibition or Modulation of Other Enzymatic Pathways In Vitro

Current literature primarily focuses on remifentanil's rapid hydrolysis by non-specific esterases and its lack of metabolism by cytochrome P450 (CYP) enzymes or plasma cholinesterase tga.gov.aumedsafe.govt.nznih.govradiusohio.comfrontiersin.orgcas.czfrontiersin.orgwikipedia.org. Remifentanil itself is noted for its low CYP inhibitory promiscuity drugbank.com. There is limited direct evidence in the available research regarding in vitro studies specifically investigating the inhibition or modulation of other enzymatic pathways by this compound. However, given that this compound is considered pharmacologically inactive as an opioid, it is unlikely to interact significantly with enzyme systems that are targets of opioid action. Without specific studies, it remains speculative whether this compound might interact with other enzyme classes, such as other esterases, hydrolases, or metabolic enzymes like CYPs, though its structural dissimilarities to known substrates or inhibitors of these pathways suggest such interactions would be minimal or non-existent.

Potential for Interactions with Transporter Proteins

The available research does not extensively detail the interactions of this compound with transporter proteins. Remifentanil itself has been investigated for its effects on transporter proteins. For example, one study indicated that remifentanil enhances the activity of the excitatory amino acid carrier 1 (EAAC1), a neuronal glutamate (B1630785) transporter, through a mechanism involving protein kinase C (PKC) anesth-pain-med.org. This effect was observed at concentrations higher than typically achieved during anesthesia.

However, direct studies on this compound's interaction with major drug transporters, such as P-glycoprotein (P-gp), organic anion transporters (OATs), or organic cation transporters (OCTs), are not prominently featured in the reviewed literature. Given that this compound is primarily excreted by the kidneys, understanding its potential interactions with renal transporters could be relevant for its elimination. Without specific studies, any potential interactions with transporter proteins remain theoretical.

Compound Name Table:

| Compound Name | Chemical Name |

| Remifentanil | methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate |

| This compound | 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid (also referred to as GR90291) |

| Fentanyl | N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide |

| Alfentanil | N-{1-[2-(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-piperidin-4-yl}-N-phenylpropanamide |

| Sufentanil | N-{4-(methoxymethyl)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl}-N-phenylpropanamide |

| Carfentanil | methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate |

| Norfentanyl | N-phenyl-4-(piperidin-4-yl)propanamide |

| 4-ANPP | 4-anilino-N-phenethylpiperidine |

| GI-90291 | 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid (same as this compound) |

| GI-87084B | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride |

References:

drugbank.com DrugBank Online. (n.d.). Remifentanil. Retrieved from https://go.drugbank.com/drugs/DB00899

tga.gov.au Therapeutic Goods Administration (TGA). (n.d.). Remifentanil (as hydrochloride) - Therapeutic Goods Administration (TGA).

nih.gov PubChem. (n.d.). Remifentanil. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Remifentanil

medsafe.govt.nz Medsafe. (2011, June 2). REMIFENTANIL-AFT powder for injection.

nih.gov Frontiers. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs.

hres.ca Health Canada. (2018, November 27). PRODUCT MONOGRAPH REMIFENTANIL FOR INJECTION.

fda.gov U.S. Food and Drug Administration. (n.d.). NDA 20-630/S-005 Page 3.

radiusohio.com PubMed Central. (2020, February 21). Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects.

oup.com British Journal of Anaesthesia. (n.d.). Remifentanil—an opioid for the 21st century.

researchgate.net ResearchGate. (n.d.). Insights into the Chemical Discovery of Remifentanil.

uky.edu University of Kentucky. (2000, July). Remifentanil in the Horse: Identification and Detection of its Major Urinary Metabolite.

wikipedia.org Wikipedia. (n.d.). Remifentanilic acid. Retrieved from https://en.wikipedia.org/wiki/Remifentanilic_acid

frontiersin.org MDPI. (2022, July 1). Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs.

cas.cz Czech Academy of Sciences. (2019, September 16). Non-Traditional Administration of Remifentanil in an Experimental Setting.

google.com Google Patents. (2018, November 27). US20140179740A1 - Stable liquid remifentanil formulations.

uptodateonline.ir UpToDate. (n.d.). Remifentanil.

hivclinic.ca Drug Interaction Checker. (n.d.). HIV/HCV Drug Therapy Guide.

frontiersin.org Frontiers. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs.

ontosight.ai Ontosight.ai. (n.d.). This compound Properties.

google.com Google Patents. (2014, June 26). WO2014100624A1 - Stable liquid remifentanil formulations.

plos.org PLOS. (2021, January 27). Molecular mechanisms of fentanyl mediated β-arrestin biased signaling.

mdpi.com MDPI. (2020, August 25). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor.

anesth-pain-med.org Korean Society of Anesthesiology and Pain Medicine. (2008). Remifentanil increases the activity of the glutamate transporter, EAAC1, expressed in Xenopus oocytes. Anesthesia and Pain Medicine, 3(4), 264-269.

frontiersin.org Frontiers. (2017, January 23). Exploring the Pharmacokinetic Profile of Remifentanil in Mid-Trimester Gestations Undergoing Fetal Intervention Procedures.

sigmaaldrich.com Sigma-Aldrich. (n.d.). Remifentanil hydrochloride.

wikipedia.org Wikipedia. (n.d.). Remifentanil. Retrieved from https://en.wikipedia.org/wiki/Remifentanil

openanesthesia.org OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.

biorxiv.org bioRxiv. (2025, February 23). Discovery of non-opioid receptor protein targets of fentanyl and remifentanil by affinity-based protein profiling in diverse ani.

nih.gov PubMed Central. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications.

nih.gov PubMed. (2013, September 2). Pharmacokinetics of Remifentanil: a three-compartmental modeling approach.

rsc.org Royal Society of Chemistry. (n.d.). The synthesis of lactam analogues of fentanyl.

uva.nl University of Amsterdam. (2024, May 29). Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl.

oup.com Oxford Academic. (n.d.). Opioid Metabolism and Effects of Cytochrome P450.

nih.gov PubMed. (n.d.). Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4.Here is the article focusing on the requested sections regarding this compound.

Pharmacological Characterization and Interactions of this compound

This compound, chemically known as 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid, is the principal metabolite of the potent, ultra-short-acting synthetic opioid analgesic, remifentanil. Its formation is a direct result of the rapid hydrolysis of remifentanil's ester linkage by non-specific esterases present in blood and tissues. This metabolic pathway is the primary determinant of remifentanil's characteristic rapid onset and short duration of action, as the resulting carboxylic acid metabolite exhibits negligible pharmacological activity compared to the parent compound.

Theoretical Implications of Structural Modifications on Bioactivity

While remifentanil itself is a potent µ-opioid receptor agonist radiusohio.comdrugbank.comsigmaaldrich.com, the conversion to this compound represents a deactivation step tga.gov.aunih.govfrontiersin.orgwikipedia.orguky.edu. The carboxylic acid functional group, as a result of ester hydrolysis, is a key structural feature that renders the metabolite pharmacologically inactive as an opioid tga.gov.aunih.govfrontiersin.orgwikipedia.orguky.edu. Studies on related compounds have indicated that the presence of a carboxylic acid group, particularly when not part of a prodrug strategy designed for specific activation, often leads to reduced affinity for target receptors or altered pharmacokinetic properties that diminish bioactivity. For instance, in some imidazodiazepine studies, carboxylic acid ligands showed weak affinity for opioid receptors mdpi.com. The theoretical implication is that the carboxylic acid moiety of this compound is crucial for its lack of opioid receptor interaction, serving as a mechanism for rapid inactivation and clearance uky.eduontosight.ai.

Enzyme Interactions Beyond Hydrolysis

Inhibition or Modulation of Other Enzymatic Pathways In Vitro

Current literature primarily focuses on remifentanil's rapid hydrolysis by non-specific esterases and its lack of metabolism by cytochrome P450 (CYP) enzymes or plasma cholinesterase tga.gov.aumedsafe.govt.nznih.govradiusohio.comfrontiersin.orgcas.czfrontiersin.orgwikipedia.org. Remifentanil itself is noted for its low CYP inhibitory promiscuity drugbank.com. There is limited direct evidence in the available research regarding in vitro studies specifically investigating the inhibition or modulation of other enzymatic pathways by this compound. However, given that this compound is considered pharmacologically inactive as an opioid tga.gov.aunih.govfrontiersin.orgwikipedia.orguky.edu, it is unlikely to interact significantly with enzyme systems that are targets of opioid action. Without specific studies, it remains speculative whether this compound might interact with other enzyme classes, such as other esterases, hydrolases, or metabolic enzymes like CYPs, though its structural dissimilarities to known substrates or inhibitors of these pathways suggest such interactions would be minimal or non-existent.

Potential for Interactions with Transporter Proteins

The available research does not extensively detail the interactions of this compound with transporter proteins. Remifentanil itself has been investigated for its effects on transporter proteins. For example, one study indicated that remifentanil enhances the activity of the excitatory amino acid carrier 1 (EAAC1), a neuronal glutamate transporter, through a mechanism involving protein kinase C (PKC) anesth-pain-med.org. This effect was observed at concentrations higher than typically achieved during anesthesia.

However, direct studies on this compound's interaction with major drug transporters, such as P-glycoprotein (P-gp), organic anion transporters (OATs), or organic cation transporters (OCTs), are not prominently featured in the reviewed literature. Given that this compound is primarily excreted by the kidneys tga.gov.aumedsafe.govt.nzdrugbank.comfda.govuky.eduwikipedia.org, understanding its potential interactions with renal transporters could be relevant for its elimination. Without specific studies, any potential interactions with transporter proteins remain theoretical.

Analytical Methodologies for Remifentanil Acid Quantification and Characterization

Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the selective and sensitive analysis of Remifentanil Acid.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of this compound in biological samples like blood, plasma, and urine. nih.govoup.comnih.gov This method offers high specificity and sensitivity, allowing for the detection of the analyte at very low concentrations. nih.gov

LC-MS/MS systems, often utilizing a triple quadrupole (QQQ) mass spectrometer, can perform multiple-reaction monitoring (MRM), which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govacs.org A multiplex detection method has been developed to simultaneously analyze 24 fentanyl analogues and metabolites, including this compound, in whole blood. nih.govacs.org The chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or a biphenyl (B1667301) column. nih.govuva.nl Gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.govuva.nlavma.org

One specific LC-MS/MS method for the simultaneous quantification of remifentanil and this compound uses a modification of a previously published method, which involves solid-phase extraction and enables the quantification of both compounds. oup.comnih.gov

The development and validation of LC-MS/MS methods for this compound adhere to stringent guidelines, often following those set by the Food and Drug Administration (FDA). mdpi.comnih.gov Validation protocols ensure the reliability, accuracy, and precision of the analytical method. Key validation parameters that are assessed include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com This is evaluated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound and its internal standard. mdpi.com

Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A regression coefficient (r) close to 1.0 indicates good linearity. avma.orgmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. oup.commdpi.com These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), and for both intra-day and inter-day runs. oup.comnih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For a multiplex assay, the LOQ for this compound was reported to be between 0.100–0.500 ng/mL. nih.gov Another method reported an LLQ of 0.1 ng/mL for both remifentanil and this compound. oup.comnih.gov

Recovery and Matrix Effect: Extraction recovery determines the efficiency of the sample preparation process. nih.gov The matrix effect evaluates the influence of co-eluting, endogenous matrix components on the ionization of the analyte. nih.govmdpi.com

Stability: The stability of this compound is tested under various conditions, including in the analytical stock solution and in the biological matrix at different temperatures (e.g., ambient, refrigerated, frozen) to ensure sample integrity during collection, storage, and analysis. mdpi.comnih.gov

Table 1: Example of LC-MS/MS Method Validation Parameters for Fentanyl Analogues (including this compound)

| Validation Parameter | Acceptance Criteria/Typical Results | Reference |

| Linearity (r) | ≥ 0.99 | nih.govscielo.br |

| Limit of Quantification (LOQ) | 0.100–0.500 ng/mL | nih.gov |

| Bias (Accuracy) | < 20% | nih.gov |

| Precision (% CV) | > 80% | nih.gov |

| Ionization Suppression/Enhancement | 87–118% | nih.gov |

| Process Efficiency | 60–95% | nih.gov |

| Extraction Recovery | 64–97% | nih.gov |

The parent compound, remifentanil, is highly susceptible to hydrolysis by endogenous esterases in blood and plasma, rapidly converting to this compound. nih.gov Therefore, immediate stabilization of the sample upon collection is critical to prevent ex vivo degradation and ensure the accurate measurement of both compounds.

Acidification is the primary strategy to inhibit esterase activity. nih.govresearchgate.net Various acids have been investigated, including citric acid, ascorbic acid, and formic acid. nih.gov

Citric Acid: Blood samples are often collected in tubes containing citric acid to stop hydrolysis. nih.govnih.govresearchgate.net

Formic Acid: Formic acid is often preferred due to its volatility and compatibility with LC-MS/MS analysis. nih.govresearchgate.net Studies have shown that adding 1.5 μL of formic acid per milliliter of EDTA plasma significantly improves the stability of remifentanil. nih.govresearchgate.net In acidified EDTA plasma, remifentanil was found to be stable for 2 days at room temperature, 14 days at 4°C, and 103 days at -20°C. nih.gov

Once stabilized, common sample preparation techniques for this compound analysis include:

Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. mdpi.comnih.govresearchgate.net The supernatant is then analyzed.

Solid-Phase Extraction (SPE): This technique provides a cleaner extract than PPT, reducing matrix effects. oup.comnih.govoup.com It involves passing the sample through a sorbent-packed cartridge that retains the analyte, which is then eluted with a solvent.

Liquid-Liquid Extraction (LLE): This method is also used for the extraction of remifentanil and its metabolites from biological fluids. researchgate.net

The use of an appropriate internal standard (IS) is essential for accurate quantification in LC-MS/MS analysis. The IS compensates for variability during sample preparation and analysis. Ideally, a stable isotope-labeled version of the analyte (e.g., Remifentanil-d5) is the best choice for an IS. However, due to the instability of remifentanil, other compounds are also used. researchgate.net

Examples of internal standards used in assays that include this compound or its parent compound are:

Fentanyl avma.org

Fentanyl-d5 nih.gov

Chlorpropamide mdpi.com

Calibration curves are generated to quantify the concentration of this compound in unknown samples. nih.govmdpi.com These curves are typically prepared by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard. mdpi.com A linear regression analysis is then performed on the plot of the peak area ratio of the analyte to the IS versus the nominal concentration. mdpi.com A seven- or eight-point calibration curve is common, covering a range from the LOQ to an upper limit of quantification (ULOQ), for instance, from 0.1 ng/mL to 50.0 ng/mL. nih.govmdpi.com

Table 2: Example of a Calibration Curve for Remifentanil Analysis

| Concentration (ng/mL) |

| 0.05 (LLOQ) |

| 0.1 |

| 0.2 |

| 1 |

| 5 |

| 10 |

| 50 (ULOQ) |

| Data derived from a study on remifentanil quantification, illustrating a typical calibration range. mdpi.com |

While LC-MS/MS is the predominant method, High-Performance Liquid Chromatography (HPLC) with other detectors, such as Ultraviolet (UV) detection, has also been utilized, particularly for the parent compound, remifentanil. nih.govcapes.gov.br These methods can be adapted for this compound.

One study used preparative HPLC to isolate and separate related substances in remifentanil hydrochloride, successfully identifying this compound as one of the impurities. researchgate.net An analytical HPLC method for remifentanil used a Zorbax SB-CN column with a mobile phase of acetonitrile and methanol in a phosphate (B84403) buffer, with UV detection at 210 nm. researchgate.netnih.gov Such a method, while likely less sensitive than LC-MS/MS, can be valuable for quality control of bulk drug material. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic and Spectrometric Characterization Methods

Mass spectrometry is the primary spectrometric method for the characterization of this compound. The product ion spectrum from tandem mass spectrometry (MS/MS) provides structural information. The MS/MS spectrum of this compound is noted to be more complex than that of many other fentanyl analogues. oup.com Its spectrum features a base peak resulting from the loss of the propionyl anilide moiety (an M-149 ion), as well as other significant high-mass ions corresponding to the loss of methanol and methyl formate. oup.com

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), is also a powerful tool. nih.govcdc.gov LC-QTOF methods can be used to screen for fentanyl analogues and their metabolites by identifying diagnostic product ions and neutral losses characteristic of the fentanyl core structure, which aids in the identification of new or unexpected analogues in clinical and forensic samples. nih.govcdc.gov

Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV spectroscopy have been used in conjunction with mass spectrometry to definitively identify and characterize this compound, particularly when isolated as an impurity from a drug substance. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of molecules, including drug metabolites. mdpi.comnews-medical.net While specific NMR data for isolated this compound is not extensively published, the methodology for its characterization would follow established principles used for other fentanyl analogues and metabolites. springermedizin.denih.gov The process involves dissolving a purified sample of the metabolite in a deuterated solvent and analyzing it using one-dimensional (1D) and two-dimensional (2D) NMR experiments. springermedizin.de

1D experiments like ¹H NMR provide information about the number and environment of protons, while ¹³C NMR details the carbon skeleton. springermedizin.de For a definitive structural assignment and to distinguish it from its parent compound and other potential metabolites, 2D NMR experiments are essential. mdpi.comnih.gov These include:

Correlation Spectroscopy (COSY): To identify protons that are coupled to each other (typically on adjacent carbons). springermedizin.de

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons directly with the carbons they are attached to. news-medical.netspringermedizin.de

Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular structure. mdpi.comspringermedizin.de

By analyzing the chemical shifts, coupling constants, and correlation patterns from these experiments, the precise structure of this compound can be confirmed, verifying the hydrolysis of the methyl ester group in remifentanil to a carboxylic acid functional group. mdpi.commdpi.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet (UV) spectroscopy are complementary techniques used to analyze the functional groups within a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation, which causes molecular vibrations. frontiersin.org Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. frontiersin.org In analyzing this compound, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy would be a suitable method. frontiersin.orgfrontiersin.org The key distinguishing feature between remifentanil and this compound in an IR spectrum would be the disappearance of the characteristic ester carbonyl (C=O) stretch and the appearance of the broad O-H stretch and the carbonyl (C=O) stretch characteristic of a carboxylic acid. This allows for the direct confirmation of the hydrolysis of the ester functional group. frontiersin.org

Ultraviolet (UV) Spectroscopy measures the absorption of UV light by a molecule, which is useful for detecting compounds with chromophores, such as aromatic rings. spectroscopyonline.commmsl.cz While remifentanil itself can be detected, its determination via UV spectroscopy can be enhanced through the formation of ion pairs with anionic dyes. mmsl.cz This extraction spectrophotometry method involves protonating the analyte in an acidic environment, allowing it to form an associate with a dye anion that can be extracted into an organic solvent and measured. mmsl.cz This approach could be adapted for this compound to aid in its quantification.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for drug metabolite identification and quantification due to its high sensitivity and specificity. oup.comresearchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of remifentanil and its primary metabolite, this compound. nih.gov

The process involves separating the compounds in a sample using LC, followed by ionization (typically electrospray ionization - ESI) and detection by the mass spectrometer. mdpi.comresearchgate.net HRMS instruments, like Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which helps in determining the elemental composition of the parent drug and its metabolites. oup.com In data-dependent acquisition modes, the instrument can automatically select precursor ions for fragmentation (MS/MS), providing structural information that aids in identification. oup.com The fragmentation pattern of this compound would be compared to that of the parent compound to confirm the metabolic modification. oup.com

Validated LC-MS/MS methods are essential for reliable quantification in biological matrices. mdpi.comnih.gov

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Preparation | Solid phase extraction from plasma. | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for remifentanil and this compound | nih.gov |

| Intra-assay Precision at LLOQ | Under 20% | nih.gov |

| Accuracy at LLOQ | Within 100 ± 20% of the nominal value | nih.gov |

Strategies for Preventing Degradation During Sample Collection and Analysis

A significant analytical challenge is the rapid ex vivo hydrolysis of remifentanil to this compound by non-specific esterases present in blood and plasma. mdpi.comresearchgate.net This degradation makes sample collection and processing a critical phase in the bioanalysis of both the parent drug and its metabolite. researchgate.net Failure to prevent this breakdown leads to artificially elevated concentrations of this compound and artificially low concentrations of remifentanil.

Several strategies are employed to ensure sample stability:

Immediate Cooling: Blood samples should be placed in an ice water bath immediately after collection to slow down enzymatic activity. researchgate.netnih.gov

Rapid Centrifugation: Prompt centrifugation of the blood sample, preferably in a refrigerated centrifuge, is necessary to separate the plasma from blood cells containing esterases. researchgate.netfrontiersin.org

Acidification: The most critical step is the acidification of the separated plasma. researchgate.net Adding an acid like formic acid or citric acid to the plasma sample effectively inhibits the esterase enzymes responsible for hydrolysis. researchgate.netnih.gov Formic acid is often preferred due to its volatility and compatibility with LC-MS analysis. researchgate.net

Low-Temperature Storage: After stabilization, plasma samples must be stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure long-term stability. researchgate.netnih.gov

Studies have shown that adding formic acid to EDTA plasma can keep remifentanil stable for 2 days at ambient temperature, 14 days at 4°C, and 103 days at -20°C. researchgate.netnih.gov

| Condition | Stabilizer | Degradation/Stability | Source |

|---|---|---|---|

| Whole blood in ice water | None (cooling only) | ~2% degradation in 2 hours | researchgate.netnih.gov |

| Plasma at ambient temperature | Citric Acid | 0.5% degradation after 19 hours | researchgate.netnih.gov |

| Plasma at ambient temperature | Formic Acid | 4.2% degradation after 19 hours | researchgate.netnih.gov |

| Plasma at ambient temperature | Ascorbic Acid | 7.2% degradation after 19 hours | researchgate.netnih.gov |

| Plasma with Formic Acid | Formic Acid | Stable for 2 days at ambient temp, 14 days at 4°C, 103 days at -20°C | researchgate.netnih.gov |

Challenges in Quantification Due to Endogenous Metabolism and Stability

The quantification of this compound is complicated by several factors related to the body's natural metabolic processes and the compound's stability.

The primary challenge stems from the rapid and extensive metabolism of remifentanil by non-specific esterases found throughout the body, which is organ-independent. mdpi.com This conversion is so efficient that remifentanil has a very short half-life of only a few minutes. mdpi.comdovepress.com Consequently, any delay or improper handling during blood sample collection can lead to continued hydrolysis ex vivo, making it difficult to determine the true in vivo concentrations of both the parent drug and the acid metabolite. researchgate.net

Another challenge arises in specific patient populations. This compound is eliminated by the kidneys. nih.gov In patients with severe renal impairment, the elimination of this compound is prolonged, leading to its accumulation in the body. nih.gov This accumulation can result in concentrations of the acid metabolite that are over 100-fold higher than those of the parent drug, which must be accurately quantified to assess any potential clinical effects, even though the metabolite is approximately 4600 times less potent. nih.gov

Finally, the endogenous nature of certain compounds can complicate toxicological interpretation. unodc.orgoup.com While this compound itself is not endogenous, the enzymes that create it are. Postmortem, the activity of drug-metabolizing enzymes can continue for several hours, potentially altering the concentrations of drugs and their metabolites, which complicates forensic analysis. oup.com Therefore, validated and highly sensitive analytical methods, combined with rigorous sample stabilization protocols, are essential to overcome these challenges and obtain reliable quantitative data. unodc.org

Preclinical and in Vitro Research on Remifentanil Acid

In Vitro Metabolic Stability Studies

In vitro studies are crucial for characterizing the metabolic profile of drug compounds. For remifentanil acid, these studies help to understand its stability and potential for further breakdown under various biological conditions.

Research indicates that remifentanil rapidly degrades in blood plasma. A study observed a significant decline in remifentanil concentration in blood plasma (pH 7.4) over an 8-hour period, with the formation of this compound. uva.nl This degradation was halted by the addition of formic acid, highlighting the pH-dependent nature of this hydrolysis. uva.nl

In a study using human liver microsomes, remifentanil concentration decreased to below the detection limit, and interestingly, its main metabolite, this compound, was not observed. uva.nl This suggests that under these specific in vitro conditions, remifentanil may degrade through a pathway where this compound is not a stable, accumulating end-product, or that this compound itself is further metabolized, though it is generally considered the final major metabolite. uva.nl Another study noted that while remifentanil is metabolized by non-specific esterases, its half-life is not affected in individuals with butyrylcholinesterase deficiency. clinmedjournals.org

A study involving the incubation of remifentanil with human liver microsomes showed a significant decrease in the parent compound's concentration. uva.nl However, the study did not focus on quantifying the half-life of this compound but rather on the disappearance of the parent drug and the identification of subsequent products. uva.nl

Table 1: In Vitro Stability of Remifentanil and Formation of this compound

| Matrix | Observation | Finding | Reference |

|---|---|---|---|

| Blood Plasma (pH 7.4) | Remifentanil concentration decreased significantly over 8 hours. | Formation of this compound was observed. | uva.nl |

| Human Liver Microsomes | Remifentanil concentration decreased below the detection limit. | This compound was not observed as a stable metabolite. | uva.nl |

The stability of remifentanil, and consequently the formation of this compound, is influenced by environmental factors such as pH and temperature. The hydrolysis of remifentanil to this compound is pH-dependent. uva.nlresearchgate.net Mixing remifentanil with alkaline solutions, such as sodium bicarbonate or the anesthetic propofol (B549288), significantly increases the degradation of remifentanil. researchgate.netnih.gov In one study, when remifentanil was reconstituted with water or saline and then mixed with propofol, its concentration decreased by 50-60% over 24 hours, which was attributed to the higher pH of the mixture. nih.gov

Temperature also plays a role in the stability of remifentanil in solution. A stability study of reconstituted remifentanil in water showed that at 40°C, the purity of remifentanil dropped to approximately 89% in 13 days, indicating significant degradation to impurities including this compound. google.com Another study assessing the stability of various fentanyl analogs in processed blood and oral fluid samples found that remifentanil exhibited a loss of over 20% when stored under refrigerated conditions (4°C). researchgate.net

Animal Model Studies of this compound Fate

Animal studies have been instrumental in understanding the in vivo behavior of this compound, including its distribution, elimination, and potential for accumulation.

Studies in various animal models, including dogs, rats, and cats, have consistently shown that remifentanil is rapidly eliminated, primarily through metabolism to this compound, which is then excreted by the kidneys. fda.govnih.govhres.ca

In dogs, the terminal half-life of remifentanil was found to be 6 minutes, compared to 19 minutes for this compound (GR90291). nih.gov The metabolism and excretion of remifentanil in mice, rats, rabbits, and dogs are similar to what is observed in humans. hres.ca In rats, the clearance of remifentanil was significantly higher than that of GR90291 (920 vs. 15 ml x min⁻¹ x kg⁻¹). nih.gov This study also highlighted the poor brain penetration of GR90291, with a cerebrospinal fluid to total blood concentration ratio of only 0.30%, which contributes to its low in vivo potency. nih.gov

The pharmacokinetics of remifentanil have also been studied in cats. In both conscious and isoflurane-anesthetized cats, remifentanil exhibited rapid distribution and high clearance, resulting in a short terminal half-life of approximately 15.7 to 17.4 minutes. avma.orgresearchgate.net

While remifentanil does not accumulate in the body, its metabolite, this compound, can accumulate in specific patient populations, particularly those with renal impairment. medsafe.govt.nzaccjournal.org In healthy individuals, this compound has an elimination half-life of about 90 minutes to 2 hours. fda.govmedsafe.govt.nz However, in patients with severe renal impairment or in anephric patients, the half-life of this compound can be dramatically prolonged. fda.govscielo.br

A study in intensive care unit (ICU) patients with moderate to severe renal impairment found that the clearance of this compound was reduced to about 25% of that in patients with normal renal function. researchgate.net This resulted in an approximately eight-fold higher ratio of this compound to remifentanil concentrations at steady state. researchgate.net Despite this accumulation, the study did not observe clinically relevant opioid effects, even with this compound concentrations reaching up to 700 ng/ml in some patients. researchgate.net Hemodialysis can remove this compound with an extraction ratio of about 30%. fda.gov

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Dog | Terminal Half-life | 19 minutes | nih.gov |

| Rat | Clearance | 15 ml x min⁻¹ x kg⁻¹ | nih.gov |

| Rat | Brain Penetration (CSF/Blood Ratio) | 0.30% | nih.gov |

| Cat (Conscious) | Terminal Half-life | 17.4 minutes | researchgate.net |

| Cat (Anesthetized) | Terminal Half-life | 15.7 minutes | researchgate.net |

Role as a Reference Standard and Impurity in Pharmaceutical Development

This compound serves a dual role in the pharmaceutical landscape: as a critical reference standard for analytical testing and as a known impurity in the manufacturing of remifentanil. caymanchem.comglpbio.comsynzeal.com

As a certified reference material, this compound is essential for a variety of applications, including clinical toxicology, forensic analysis, and pharmaceutical research. cerilliant.comcaymanchem.com It allows for the accurate identification and quantification of the metabolite in biological samples and is used in the development and validation of analytical methods. synzeal.comunipa.it

In the context of pharmaceutical development, this compound is considered a key impurity of remifentanil. google.comsynzeal.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the thorough characterization and control of impurities in drug substances. europa.eu Understanding the formation and fate of impurities like this compound is a major focus during the development of the manufacturing process for remifentanil to ensure the quality, safety, and efficacy of the final drug product. europa.eugeneesmiddeleninformatiebank.nl The stability of remifentanil is a concern, and its degradation to this compound and other products must be carefully monitored and controlled. google.com

Theoretical Applications as a Non-Active Analog in Structure-Activity Relationship Studies

This compound, the primary and essentially inactive metabolite of the potent µ-opioid receptor agonist remifentanil, serves as a critical tool in preclinical and in vitro research, particularly in the field of structure-activity relationship (SAR) studies. frontiersin.orgwikipedia.org Its structural similarity to the parent compound, combined with its negligible pharmacological activity, makes it an ideal non-active analog or "negative control" for elucidating the structural determinants of opioid receptor binding and activation. wikipedia.orgnih.gov

The defining structural difference between remifentanil and this compound is the hydrolysis of a methyl ester group to a carboxylic acid. oup.comresearchgate.net Remifentanil possesses two methyl ester groups, one on the piperidine (B6355638) ring and another on the propanoate chain attached to the piperidine nitrogen. nih.gov It is the ester linkage on the propanoate chain that is rapidly hydrolyzed by non-specific esterases in blood and tissues, converting the potent remifentanil into the inactive this compound. frontiersin.orgwikipedia.orgwfsahq.org

This single chemical modification—the change from an ester (-COOCH₃) to a carboxylic acid (-COOH)—dramatically reduces the compound's affinity and efficacy at the µ-opioid receptor. frontiersin.orgnih.gov By comparing the potent agonist activity of remifentanil with the inactivity of this compound, researchers can directly infer the critical importance of the methyl ester group for µ-opioid receptor interaction. nih.gov SAR studies using this pair of compounds demonstrate that the ester moiety is a key pharmacophoric feature required for high-affinity binding and subsequent receptor activation.

The potency of this compound is estimated to be approximately 1/4600th that of its parent compound, remifentanil. tga.gov.audrugbank.comstopbang.ca This vast difference in activity, despite the minimal structural change, provides a clear and powerful example for SAR investigations into the fentanyl class of analgesics. frontiersin.orguomustansiriyah.edu.iq It underscores how subtle molecular modifications can lead to profound changes in pharmacological effect, a foundational principle in medicinal chemistry and drug design. nih.gov

In research settings, this compound can be used to:

Validate Receptor Binding Assays: By including this compound in competitive binding assays, researchers can confirm the specificity of the assay for active opioid ligands. A lack of displacement of a radiolabeled opioid by this compound, in contrast to strong displacement by remifentanil, validates that the binding being measured is pharmacologically relevant.

Probe the Opioid Receptor Binding Pocket: The presence of the negatively charged carboxylate group in this compound at physiological pH, as opposed to the neutral ester in remifentanil, allows for investigations into the steric and electronic tolerances of the binding pocket on the µ-opioid receptor. medcraveonline.com The dramatic loss of activity suggests this region of the receptor is highly sensitive to the size and charge of the substituent.

Control for Off-Target Effects: When studying the cellular or physiological effects of remifentanil, using this compound as a control helps to ensure that the observed effects are due to µ-opioid receptor agonism and not some other, non-specific action of the molecular scaffold.

The comparative pharmacology of remifentanil and this compound provides a textbook case for SAR studies. The data clearly isolates the functional importance of the ester group, contributing significantly to the broader understanding of how 4-anilidopiperidine derivatives interact with opioid receptors. nih.govuomustansiriyah.edu.iq

Table 1: Comparative Potency of Remifentanil and its Metabolite

This table illustrates the significant drop in pharmacological activity following the metabolism of remifentanil to this compound.

| Compound | Chemical Change | Relative Potency (vs. Remifentanil) | Primary Receptor Target |

| Remifentanil | Parent Compound (Ester) | 1 | µ-opioid receptor |

| This compound | Metabolite (Carboxylic Acid) | ~1/4600 | Negligible Activity |

Data sourced from multiple references indicating the relative inactivity of the metabolite. tga.gov.audrugbank.comstopbang.canih.gov

Future Research Directions and Research Gaps

Deeper Elucidation of Esterase Substrate Specificity and Kinetics

The hydrolysis of remifentanil to remifentanil acid is catalyzed by a broad group of "non-specific" esterases found throughout the blood and tissues nih.govmalque.pub. However, the specific subtypes of these enzymes and their kinetic properties remain insufficiently characterized. It is known that remifentanil is a substrate for carboxylesterases but not for butyrylcholinesterase clinmedjournals.orginrae.fr. The lack of detailed kinetic data, such as Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat), for the primary human esterases involved represents a significant knowledge gap.

Future research should focus on identifying the specific human esterase isozymes (e.g., hCE-1, hCE-2) responsible for the conversion. In vitro studies using purified recombinant human esterases could determine the precise kinetic parameters of remifentanil hydrolysis. This would clarify the efficiency and turnover rate of the metabolic process and could help explain inter-individual variability in remifentanil metabolism. Understanding these specifics could be crucial for predicting metabolism in populations with genetic variations in esterase activity. The original development of remifentanil analogs explored how different ester substitutions affected the rate of hydrolysis and, consequently, the duration of action, highlighting the importance of the enzyme-substrate relationship researchgate.netnih.gov.

High-Resolution Structural Analysis of Enzyme-Remifentanil Acid Interactions

Currently, there is a lack of high-resolution structural data for the enzyme-substrate complex of an esterase with remifentanil. Such structural information is fundamental to understanding the molecular basis of its rapid metabolism. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level insights into how remifentanil binds to the active site of the metabolizing esterases nih.gov.

Obtaining a crystal structure of an esterase co-crystallized with remifentanil or a transition-state analog would illuminate the key amino acid residues involved in substrate recognition, binding, and catalysis. This structural data would reveal the precise orientation of the labile ester bond within the catalytic pocket, explaining the high susceptibility to hydrolysis. While computational docking studies have been performed to predict the binding of remifentanil to its primary opioid receptor target, similar structural studies are needed for its metabolizing enzymes biorxiv.org. Such research would not only deepen the fundamental understanding of this specific metabolic pathway but also provide a structural template for the design of other soft drugs that leverage esterase metabolism for controlled inactivation.

Development of Advanced Analytical Techniques for Trace Analysis

The quantification of remifentanil and this compound in biological matrices is challenging due to the inherent instability of the parent compound, which continues to be hydrolyzed by endogenous esterases even after sample collection researchgate.netnih.gov. Current gold-standard methods primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) mdpi.com. These methods require immediate sample cooling and acidification (e.g., with formic acid) to inhibit ex vivo degradation and ensure accurate measurement researchgate.netnih.gov.

While existing LC-MS/MS methods are sensitive, future research should aim to develop even more advanced analytical techniques. There is a need for methods that can achieve lower limits of quantification (LOQ) in the picogram-per-milliliter range, especially for studies involving trace amounts or requiring very small sample volumes, such as in neonatal research frontiersin.orgresearchgate.net. Innovations could include the development of novel biosensors or advanced mass spectrometry platforms for on-site, real-time monitoring without extensive sample preparation nih.gov. Furthermore, creating high-throughput automated methods would be beneficial for large-scale pharmacokinetic studies technologynetworks.com.

| Technique | Matrix | Sample Preparation | Lower Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Human Plasma | Protein precipitation with acetonitrile (B52724), acidification with formic acid | 0.05 ng/mL | mdpi.com |

| LC-MS/MS | EDTA Plasma | Protein precipitation, acidification with formic acid | 0.20 ng/mL | researchgate.netnih.gov |

| LC-MS/MS | Human Plasma | Acidification with formic acid, protein precipitation | 0.05 ng/mL | researchgate.net |

Investigations into Potential Unforeseen Biological Roles

This compound is widely regarded as pharmacologically inert. Studies in animal models have shown it to be approximately 4,600 times less potent as a µ-opioid agonist than remifentanil itself nih.gov. A detailed study in rats concluded that this low in vivo potency is a result of both a low affinity for the µ-opioid receptor and poor penetration of the blood-brain barrier nih.gov.

Despite this, a significant research gap exists regarding its potential for other, unforeseen biological activities, particularly at the high concentrations that can accumulate in patients with renal impairment nih.gov. Future investigations should explore potential off-target effects. This could involve broad screening assays to test for binding to other receptors, ion channels, or enzymes. Cellular studies could investigate potential cytotoxicity or effects on inflammatory pathways, especially since the parent compound has been studied for its effects on neuroinflammation nih.gov. While this compound's primary characteristic is its inactivity, comprehensive toxicological profiling at clinically relevant accumulated concentrations is warranted to confirm the absence of any subtle or long-term biological consequences.

Design of Novel Analogs Incorporating this compound Motifs for Specific Research Applications

The structure of this compound, with its carboxylic acid group, offers a unique chemical handle for the design of novel research tools. The original design of remifentanil was a triumph of medicinal chemistry, creating a potent opioid that is rapidly metabolized to an inactive compound nih.govscielo.br. This same principle can be leveraged for new applications.

Future research could focus on using the this compound structure as a scaffold. The carboxylic acid moiety could be used for conjugation to fluorescent dyes, creating probes to study the distribution and elimination of the metabolite without the confounding potent effects of the parent drug. Furthermore, analogs could be synthesized where the propanoic acid chain is modified to alter pharmacokinetic properties or to create targeted probes for studying esterase activity in different tissues. Understanding the structure-activity relationship (SAR) of fentanyl analogs provides a strong basis for predicting how modifications to the this compound backbone might influence any residual (albeit minimal) activity or physical properties nih.gov.

Comprehensive In Silico Modeling of its Chemical Behavior and Interactions